4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine
Description
4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a pyrimidine derivative featuring a fluorinated core and a piperidine moiety substituted with a (3-chloropyridin-4-yl)oxy methyl group. The pyrimidine ring is substituted at positions 5 (fluoro), 6 (ethyl), and 4 (piperidine-linked side chain). The ethyl group at position 6 likely enhances lipophilicity, while the 3-chloropyridinyloxy substituent may influence electronic properties and target binding.
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O/c1-2-14-16(19)17(22-11-21-14)23-7-4-12(5-8-23)10-24-15-3-6-20-9-13(15)18/h3,6,9,11-12H,2,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENJIVHIZCXXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine usually involves multi-step synthetic routes. Starting from easily accessible precursors, one common method includes the chlorination of pyridine followed by etherification with piperidine derivatives, and finally, ethylation and fluorination. Each step requires precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis is often optimized for cost-efficiency and scalability. This involves continuous flow reactions, automated control systems to monitor reaction parameters, and the use of catalysts to speed up the reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes substitution, oxidation, and reduction reactions. Common Reagents and Conditions: During substitution reactions, it commonly reacts with nucleophiles like amines or thiols under basic conditions. Oxidation and reduction reactions may involve reagents such as potassium permanganate or hydrogen gas, respectively, often under controlled temperature and pressure. Major Products: Depending on the reagents and conditions, major products can vary from modified pyridine derivatives to piperidine transformations, each with unique properties and applications.
Scientific Research Applications
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a compound with wide-ranging applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, utilized in creating novel organic compounds.
Biology: It’s investigated for its role in biochemical pathways and interactions with proteins or nucleic acids.
Medicine: There’s ongoing research into its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and advanced materials, contributing to innovations in various sectors.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets, often involving binding to specific receptors or enzymes. This binding triggers a cascade of biochemical events that modulate physiological processes. For example, in medicinal applications, it may inhibit or activate particular pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Properties Based on Substituents
- Fluorine Impact : The 5-fluoro substituent in the target compound aligns with trends in kinase inhibitors, where fluorine enhances binding via electrostatic interactions and metabolic stability .
- Chloropyridinyloxy Group : Compared to EP 1 808 168 B1’s oxadiazole, this group may reduce solubility but improve target specificity due to chlorine’s electronegativity and steric effects .
- Ethyl vs. Isopropyl : The 6-ethyl group in the target compound offers a balance between lipophilicity and steric bulk, contrasting with the 6-isopropyl group in ’s compound, which may hinder membrane permeability.
Biological Activity
The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C17H21ClFN4O
- Molecular Weight : 358.9 g/mol
- CAS Number : 2640829-12-3
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the piperidine and pyrimidine moieties allows for diverse interactions, potentially modulating enzyme activity and influencing signaling pathways.
1. Enzyme Inhibition
Research indicates that compounds with similar structures have shown significant enzyme inhibitory activity. For instance, derivatives of piperidine have been studied for their effects on acetylcholinesterase (AChE) and urease inhibition, which are crucial for treating neurodegenerative diseases and managing urea levels in the body, respectively.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Piperidine Derivative A | AChE | 2.14 ± 0.003 |
| Piperidine Derivative B | Urease | 0.63 ± 0.001 |
These values suggest that modifications to the piperidine structure can enhance inhibitory potency against specific enzymes .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Similar piperidine derivatives have demonstrated effective antibacterial activity against various strains, indicating that this class of compounds may be useful in developing new antibiotics.
3. Anticancer Potential
Studies have highlighted the anticancer potential of piperidine-containing compounds. The structural diversity provided by the pyrimidine ring enhances their ability to target cancer cells selectively, making them candidates for further development in oncology.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of the target compound and evaluated their biological activities through in vitro assays. The findings revealed that specific modifications to the piperidine ring improved both enzyme inhibition and antibacterial efficacy .
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic profiling of related compounds showed promising absorption and distribution characteristics, suggesting that the target compound may exhibit favorable bioavailability when administered in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
